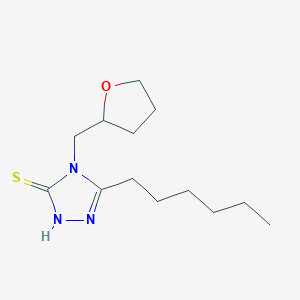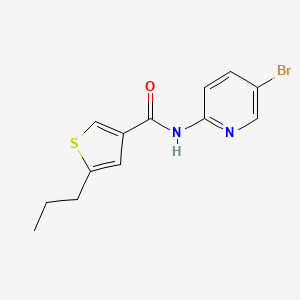![molecular formula C22H25BrN2O4 B4876488 3-(5-bromo-2-methoxyphenyl)-N-[3-methoxy-4-(pentanoylamino)phenyl]acrylamide](/img/structure/B4876488.png)
3-(5-bromo-2-methoxyphenyl)-N-[3-methoxy-4-(pentanoylamino)phenyl]acrylamide
Descripción general
Descripción
3-(5-bromo-2-methoxyphenyl)-N-[3-methoxy-4-(pentanoylamino)phenyl]acrylamide, also known as BRD4 inhibitor, is a chemical compound used in scientific research to study the role of BRD4 protein in various cellular processes. This molecule is synthesized using a specific method and has unique biochemical and physiological effects that make it a valuable tool for laboratory experiments.
Mecanismo De Acción
The mechanism of action of 3-(5-bromo-2-methoxyphenyl)-N-[3-methoxy-4-(pentanoylamino)phenyl]acrylamide involves the inhibition of the bromodomain of this compound protein. The bromodomain is a conserved protein domain that recognizes acetylated lysine residues on histone proteins. By binding to the bromodomain, this compound prevents the interaction of this compound with chromatin and other proteins, leading to the inhibition of gene expression and cellular processes regulated by this compound.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects that make it a valuable tool for laboratory experiments. These effects include the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(5-bromo-2-methoxyphenyl)-N-[3-methoxy-4-(pentanoylamino)phenyl]acrylamide in laboratory experiments include its potency and selectivity for this compound protein, its ability to inhibit various cellular processes regulated by this compound, and its potential therapeutic applications in cancer, inflammation, and viral infections. However, there are also limitations to the use of this compound in laboratory experiments. For example, the high potency of this compound can lead to off-target effects, and its use in animal models may require careful dosing and monitoring.
Direcciones Futuras
There are several future directions for the use of 3-(5-bromo-2-methoxyphenyl)-N-[3-methoxy-4-(pentanoylamino)phenyl]acrylamide in scientific research. These include the development of more potent and selective inhibitors of this compound protein, the investigation of the role of this compound in various diseases, and the exploration of combination therapies involving this compound inhibitors and other therapeutic agents. In addition, the use of this compound in clinical trials may lead to the development of new treatments for cancer, inflammation, and viral infections.
Aplicaciones Científicas De Investigación
3-(5-bromo-2-methoxyphenyl)-N-[3-methoxy-4-(pentanoylamino)phenyl]acrylamide is a potent and selective inhibitor of this compound protein. This compound is a member of the bromodomain and extra-terminal (BET) family of proteins that play a critical role in the regulation of gene expression. This compound is involved in various cellular processes, including cell cycle progression, DNA damage response, and inflammation. Dysregulation of this compound has been implicated in the development of various diseases, including cancer, inflammation, and viral infections.
The use of this compound in scientific research has led to several important discoveries. For example, studies have shown that this compound inhibition can suppress the growth of cancer cells, reduce inflammation, and inhibit viral replication. In addition, this compound inhibition has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
N-[4-[[(E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]amino]-2-methoxyphenyl]pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25BrN2O4/c1-4-5-6-21(26)25-18-10-9-17(14-20(18)29-3)24-22(27)12-7-15-13-16(23)8-11-19(15)28-2/h7-14H,4-6H2,1-3H3,(H,24,27)(H,25,26)/b12-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQRECWFUQFTEJ-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C=CC2=C(C=CC(=C2)Br)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)/C=C/C2=C(C=CC(=C2)Br)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-bromo-N-(4-{5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide](/img/structure/B4876411.png)

![N-(2-methoxyphenyl)-2-{[4-(3-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4876427.png)
![1-{[4-(methylthio)-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B4876433.png)
![6-({[3-(ethoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4876438.png)
![methyl 3-(3-methoxybenzyl)-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4876439.png)

![N-[3-(acetylamino)phenyl]-2,3,4-trifluorobenzamide](/img/structure/B4876460.png)
![methyl 3-[5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B4876462.png)
![4-{[1-allyl-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B4876465.png)


![3-[(cyclohexylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4876502.png)
![4-(allyloxy)-3-chloro-5-methoxybenzaldehyde [3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B4876503.png)
